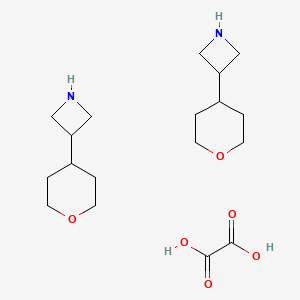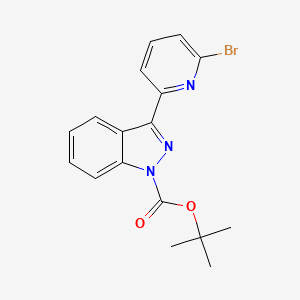![molecular formula C7H8BNO2 B14030854 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14030854.png)
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is a heterocyclic compound that contains both boron and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL typically involves the formation of the oxaborinino ring system followed by the introduction of the pyridin-1-OL moiety. One common synthetic route involves the reaction of a boronic acid derivative with a suitable nitrogen-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
- 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
- 1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin
Uniqueness
3,4-Dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL is unique due to its specific ring structure that incorporates both boron and nitrogen atoms. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C7H8BNO2 |
|---|---|
分子量 |
148.96 g/mol |
IUPAC名 |
1-hydroxy-3,4-dihydrooxaborinino[3,4-c]pyridine |
InChI |
InChI=1S/C7H8BNO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5,10H,2,4H2 |
InChIキー |
IYGIYALGJBAUMK-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CCO1)C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)





![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)






